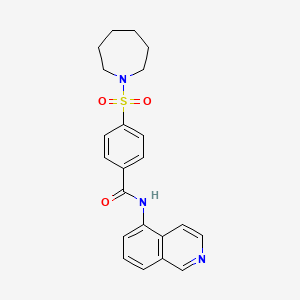
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a heterocyclic compound featuring multiple functional groups, making it a versatile and significant molecule in the field of medicinal and synthetic chemistry. This compound is noted for its unique structure, which includes a pyrimidine ring, a piperidine moiety, and an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of this compound generally involves several synthetic steps:
Formation of the Pyrimidine Ring: : Typically, the synthesis begins with the preparation of the 6-cyclopropylpyrimidine-4-yl scaffold. This can be accomplished through cyclization reactions involving suitable precursors like amino ketones or diketones.
Piperidine Substitution: : The next step involves the attachment of the piperidine moiety. This can be achieved via nucleophilic substitution reactions where the piperidine group is introduced under controlled conditions.
Attachment of the Oxazole Ring: : Finally, the oxazole ring is constructed and attached to complete the molecule. This usually involves cyclization reactions involving appropriately substituted acyl derivatives.
Industrial Production Methods
On an industrial scale, the production of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is streamlined to minimize cost and maximize yield. Methods include optimization of reaction times, temperatures, and the use of catalysts to facilitate the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The presence of multiple heteroatoms allows it to undergo oxidation reactions, especially at the piperidine and oxazole moieties.
Reduction: : Certain reducing conditions can target the heterocyclic rings.
Substitution: : The nitrogen atoms within the rings make the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid), reducing agents such as LiAlH4 (Lithium aluminum hydride), and nucleophiles like halides and alcohols under basic conditions.
Major Products
The reactions primarily yield substituted derivatives or oxidized products, which can then be further modified or used in various applications.
Wissenschaftliche Forschungsanwendungen
This compound has extensive applications in scientific research, including:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Serves as a ligand in receptor binding studies.
Medicine: : Potential therapeutic agent due to its ability to interact with biological targets.
Industry: : Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The oxazole and pyrimidine rings allow it to fit into binding sites, altering the function of the target molecule. These interactions can modulate biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds:
6-Cyclopropylpyrimidine derivatives: : While similar in structure, the addition of the oxazole and piperidine moieties in 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole provides enhanced binding capabilities.
Piperidine-containing compounds: : This compound’s unique heterocyclic framework offers specific advantages in binding and reactivity.
Oxazole derivatives: : The combined presence of pyrimidine and piperidine rings alongside the oxazole creates a highly versatile molecule with distinctive properties.
Some similar compounds include:
6-Cyclopropylpyrimidin-4-yl derivatives
Piperidine-linked heterocycles
Oxazole-based heterocycles
Eigenschaften
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-21-16(11-23-13)9-22-6-4-14(5-7-22)10-24-18-8-17(15-2-3-15)19-12-20-18/h8,11-12,14-15H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSSMDUKNGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2785598.png)




![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)

![3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2785614.png)
![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)




